molecular formula C24H24ClNO3 B3658498 4-[(4-chlorobenzyl)oxy]-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide

4-[(4-chlorobenzyl)oxy]-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide

Cat. No.: B3658498
M. Wt: 409.9 g/mol
InChI Key: COJUAEYHVSSVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)oxy]-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzyl group, an ethyl-methylphenyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorobenzyl ether: This step involves the reaction of 4-chlorobenzyl alcohol with a suitable base and a halogenating agent to form 4-chlorobenzyl chloride.

    Etherification: The 4-chlorobenzyl chloride is then reacted with 3-methoxyphenol in the presence of a base to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzene.

    Amidation: The final step involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzene with 2-ethyl-6-methylaniline in the presence of a coupling agent to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)oxy]-N-(2-ethylphenyl)-3-methoxybenzamide
  • 4-[(4-chlorobenzyl)oxy]-N-(2-methylphenyl)-3-methoxybenzamide
  • 4-[(4-chlorobenzyl)oxy]-N-(6-methylphenyl)-3-methoxybenzamide

Uniqueness

4-[(4-chlorobenzyl)oxy]-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide is unique due to the presence of both the ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO3/c1-4-18-7-5-6-16(2)23(18)26-24(27)19-10-13-21(22(14-19)28-3)29-15-17-8-11-20(25)12-9-17/h5-14H,4,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJUAEYHVSSVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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